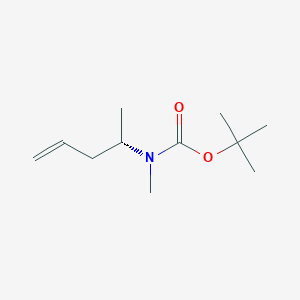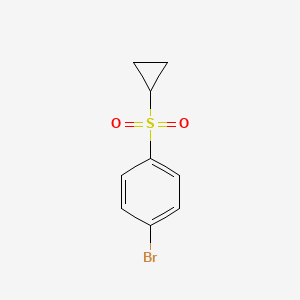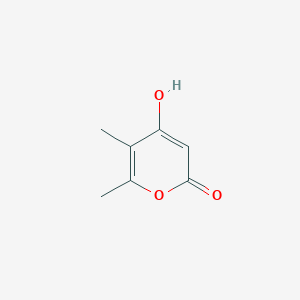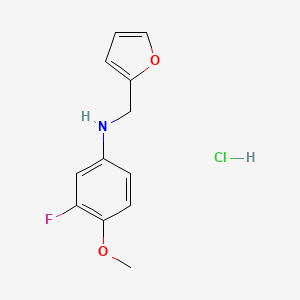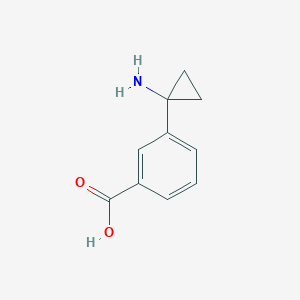![molecular formula C10H15BrN2O B1441631 2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1219960-92-5](/img/structure/B1441631.png)
2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol
Overview
Description
“2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol” is a chemical compound with the molecular formula C₁₀H₁₅BrN₂O . It has an average mass of 231.090 Da and a monoisotopic mass of 230.005463 Da . It is used in various chemical reactions and has several synonyms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom and a methyl group. An ethylamino group is also attached to the pyridine ring .
Physical and Chemical Properties Analysis
The compound has a molecular formula of C₁₀H₁₅BrN₂O . It has an average mass of 231.090 Da and a monoisotopic mass of 230.005463 Da .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol serves as a starting material or intermediate in the synthesis of various heterocyclic compounds. For instance, its derivatives are used in the synthesis of Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, which have potential applications in medicinal chemistry and materials science (El-Kashef et al., 2010).
Applications in Peptide Chemistry
In peptide chemistry, similar compounds are employed for the protection of amino acids or peptides. A related compound, 2-(diphenylphosphino) ethanol, demonstrates utility as a carboxyl-protecting group in peptide synthesis (Chantreux et al., 1984).
Cu(II) Complexes Formation
This compound and its analogs play a role in the formation of Cu(II) complexes. The length of the compound's arm and its molecular interactions significantly influence the formation and properties of these complexes, which have implications in coordination chemistry and potentially in catalysis (Keypour et al., 2015).
Antihypoxic and Antimicrobial Activity
Some derivatives of this compound exhibit antihypoxic and antimicrobial activities. The synthesis and biological evaluation of these compounds highlight their potential in pharmaceutical applications (Gein et al., 2015a), (Gein et al., 2015b).
Protecting Group in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, a related compound, is used as a protecting group for carboxylic acids in polymer chemistry. This application is significant in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-[(5-bromo-4-methylpyridin-2-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-3-13(4-5-14)10-6-8(2)9(11)7-12-10/h6-7,14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRXCMNPWNCNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223702 | |
| Record name | 2-[(5-Bromo-4-methyl-2-pyridinyl)ethylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-92-5 | |
| Record name | 2-[(5-Bromo-4-methyl-2-pyridinyl)ethylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromo-4-methyl-2-pyridinyl)ethylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)
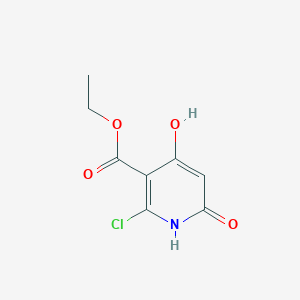

![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)

